7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Overview
Description
7-O-(Triethylsilyl)-10-deacetyl Baccatin III is a derivative of 10-deacetyl Baccatin III, which is a precursor in the semi-synthesis of the anti-cancer drug paclitaxel. This compound is primarily used in the pharmaceutical industry for the production of taxanes, a class of diterpenes that have significant anti-cancer properties .
Mechanism of Action
Target of Action
It is known to be a precursor to paclitaxel , which primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important during cell division .
Mode of Action
This prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .
Biochemical Pathways
Paclitaxel’s stabilization of microtubules can lead to the inhibition of cell division, or mitosis, and induce apoptosis, or programmed cell death .
Result of Action
Paclitaxel is known to inhibit cell division and induce apoptosis, leading to the death of rapidly dividing cancer cells .
Biochemical Analysis
Biochemical Properties
7-O-(Triethylsilyl)-10-deacetyl Baccatin III plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III typically involves the protection of the hydroxyl groups in 10-deacetyl Baccatin III. The process begins with the protection of the 7-hydroxyl group using triethylsilyl chloride in the presence of a base such as imidazole . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction is typically performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
7-O-(Triethylsilyl)-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The triethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
7-O-(Triethylsilyl)-10-deacetyl Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various taxanes.
Biology: The compound is studied for its role in the biosynthesis of paclitaxel and other taxanes.
Medicine: It is a key intermediate in the production of paclitaxel, which is used to treat various cancers.
Industry: The compound is used in the large-scale production of taxanes for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
10-deacetyl Baccatin III: A precursor to 7-O-(Triethylsilyl)-10-deacetyl Baccatin III.
Paclitaxel: The final product in the semi-synthesis involving this compound.
Docetaxel: Another taxane with similar anti-cancer properties.
Uniqueness
This compound is unique due to its role as an intermediate in the synthesis of paclitaxel. Its triethylsilyl group provides protection during the synthesis, allowing for selective reactions to occur at other positions on the molecule .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJTOVPIRHJCM-NIWDXWTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471290 | |
Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115437-18-8 | |
Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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